molecular formula C13H5ClF6O B14077076 2-(2-Chloro-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(2-Chloro-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B14077076
M. Wt: 326.62 g/mol
InChI Key: DYERNOQAGYYGFY-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-fluoro-phenol with 1,3-difluoro-5-(trifluoromethyl)benzene under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

2-(2-Chloro-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated phenoxybenzenes, such as:

Uniqueness

The uniqueness of 2-(2-Chloro-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H5ClF6O

Molecular Weight

326.62 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H5ClF6O/c14-8-5-7(15)1-2-11(8)21-12-9(16)3-6(4-10(12)17)13(18,19)20/h1-5H

InChI Key

DYERNOQAGYYGFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

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